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Introduction

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule with potent
muscarinic receptor antagonist and [32-adrenoceptor agonist (MABA) activity.[1][2] Developed
for the treatment of chronic respiratory diseases such as asthma and Chronic Obstructive
Pulmonary Disease (COPD), LAS190792 offers the potential for improved bronchodilation
through its dual mechanism of action.[1][3] These application notes provide a summary of the
available pharmacokinetic and pharmacodynamic data, along with detailed protocols for key
preclinical and clinical studies.

Pharmacokinetic and Pharmacodynamic Profile
Preclinical Data

LAS190792 has demonstrated high potency and selectivity in preclinical studies. Its affinity for
muscarinic and 3-adrenergic receptors, along with its functional potency, is summarized below.

Table 1: Preclinical Receptor Binding Affinity and Functional Potency of LAS190792
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Receptor Subtype Parameter Value
Muscarinic M1 pIC50 8.9
Muscarinic M2 pIC50 8.8
Muscarinic M3 pIC50 8.8
Muscarinic M4 pIC50 9.2
Muscarinic M5 pIC50 8.2
B1-Adrenoceptor pIC50 7.5
[32-Adrenoceptor pIC50 9.1
33-Adrenoceptor pIC50 5.6

Spontaneous Tone Isolated
pEC50 9.6
Trachea

Data sourced from
MedChemExpress and Aparici
M, et al. (2017).[1][4]

In a preclinical model using dogs, nebulized LAS190792 demonstrated sustained
bronchodilation with a half-life (t1/2) of 13.3 hours, inhibiting acetylcholine-induced
bronchoconstriction with minimal cardiac effects.[1]

Clinical Data

A two-part Phase | clinical trial (NCT02059434) evaluated the pharmacokinetics and
pharmacodynamics of single ascending doses of LAS190792 in patients with mild asthma and
moderate to severe COPD.[3][5]

Table 2: Pharmacokinetic Parameters of Single Inhaled Doses of LAS190792 in Patients with
Mild Asthma
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Dose (ug) Cmax (pg/mL) Tmax (hours) AUC(0-t) (pg*h/mL)

Not explicitly stated,

but showed a clear

trend to increase with

dose. Concentrations Showed a clear trend
5-100 o 0.25-0.5 ] ]

were below the limit of to increase with dose.

quantification (<5

pg/mL) for a large

number of timepoints.

Data from a
randomized placebo-
controlled trial in

asthmatics.[3]

Table 3: Pharmacokinetic Parameters of Single Inhaled Doses of LAS190792 in Patients with
Moderate to Severe COPD

Dose (ug) Cmax (pg/mL) Tmax (hours) AUC(0-t) (pg*h/mL)
100 154 0.5 20.5
400 56.2 0.5 127

Data from a single-
dose safety,
tolerability, PD & PK
study in patients with
COPD.[5]

Table 4. Pharmacodynamic Response (Bronchodilation) to Single Inhaled Doses of
LAS190792
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Mean Change from

Population Dose (ug) Baseline in Trough  Duration of Action
FEV1 (L)
) 0.371 - 0.599 Sustained over 36
Mild Asthma 250 o )
(Clinically meaningful)  hours
0.104 (Statistically _
Moderate to Severe o Sustained over 24
100 significant vs.
COPD hours
placebo)
0.178 (Statistically ]
Moderate to Severe o Sustained over 24
400 significant vs.

COPD

placebo)

hours

FEV1: Forced

Expiratory Volume in 1

second. Data from
studies in patients
with asthma and
COPD.[3][5]

Experimental Protocols

Preclinical Study: Acetylcholine-Induced
Bronchoconstriction in Dogs (Generalized Protocol)

This protocol is a generalized representation based on standard pharmacological methods.

1. Objective: To evaluate the duration and efficacy of LAS190792 in inhibiting acetylcholine-

induced bronchoconstriction in an in vivo model.

2. Animals: Beagle dogs.

3. Materials:

LAS190792 solution for nebulization.
Acetylcholine (ACh) solution.
Nebulizer and inhalation apparatus.
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5.

Equipment for measuring respiratory function (e.g., pneumotachograph).
Anesthesia and monitoring equipment.

. Procedure:

Anesthetize the dogs and maintain a stable level of anesthesia.

Intubate the animals and connect them to a ventilator.

Monitor baseline respiratory parameters, including airway resistance.

Administer a challenge dose of nebulized acetylcholine and record the peak increase in
airway resistance.

After a washout period, administer a single dose of nebulized LAS190792.

At various time points post-dose (e.g., 1, 4, 8, 12, 24 hours), re-challenge with the same
dose of acetylcholine and measure the inhibition of the bronchoconstrictor response.
Monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment.

Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced

bronchoconstriction at each time point. Determine the duration of action and the half-life of the

bronchodilatory effect.

Clinical Study: Phase I, Single Ascending Dose Trial in
Patients with Asthma and COPD (Generalized Protocol -
based on NCT02059434)

This protocol is a generalized representation based on the publicly available information for the
NCT02059434 trial.

1

. Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of

single ascending doses of inhaled LAS190792.

. Study Design:

Part 1 (Asthma): Randomized, placebo-controlled, single ascending dose study in male
subjects with mild, stable asthma.[3]

Part 2 (COPD): Randomized, double-blind, placebo- and active-controlled, 5-way crossover,
single-dose study in subjects with moderate to severe COPD.[5]

. Patient Population:
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« Inclusion Criteria (Generalized):

» Part 1: Male subjects aged 18-70 with a clinical diagnosis of mild persistent asthma.[5]

» Part 2: Male and female subjects with a clinical diagnosis of moderate to severe COPD.[5]

» Exclusion Criteria (Generalized): Significant comorbidities, recent exacerbations, use of
prohibited medications.

4. Investigational Product Administration:

e LAS190792 administered via a dry powder inhaler (Genuair®).[3]
» Single ascending doses (e.g., 5, 20, 50, 100, 200, 400 pg).[2][3]

5. Pharmacokinetic Assessment:

o Collect venous blood samples at pre-defined time points pre- and post-dose (e.g., pre-dose,
and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36 hours post-dose).

o Process blood samples to obtain plasma and store frozen until analysis.

e Analyze plasma concentrations of LAS190792 using a validated bioanalytical method (e.g.,
LC-MS/MS).

o Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

6. Pharmacodynamic Assessment:

o Perform spirometry to measure Forced Expiratory Volume in 1 second (FEV1) at pre-defined
time points pre- and post-dose (e.g., pre-dose, and at regular intervals up to 36 hours post-
dose).

o Calculate the change from baseline in FEV1 at each time point.

7. Safety and Tolerability Assessment:

e Monitor adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety
parameters throughout the study.

Signaling Pathways

LAS190792 exerts its therapeutic effect through two distinct signaling pathways: antagonism of
the M3 muscarinic receptor and agonism of the 32-adrenergic receptor in airway smooth
muscle cells.

Caption: Dual signaling pathway of LAS190792.
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The diagram above illustrates the dual mechanism of action of LAS190792. As an M3 receptor

antagonist, it blocks acetylcholine-induced bronchoconstriction. Concurrently, as a 32-

adrenoceptor agonist, it actively promotes bronchodilation.
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Caption: Generalized experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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